Cas no 1481803-04-6 (5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid)

1481803-04-6 structure
Nome del prodotto:5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
Numero CAS:1481803-04-6
MF:C14H26N2O3
MW:270.367844104767
MDL:MFCD21535228
CID:5240506
PubChem ID:65492071
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Hexanoic acid, 5-methyl-3-[[(3-piperidinylcarbonyl)amino]methyl]-
- 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
-
- MDL: MFCD21535228
- Inchi: 1S/C14H26N2O3/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)
- Chiave InChI: ODSGGEMQIXCOMH-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)CC(CNC(C1CCCNC1)=O)CC(C)C
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297764-0.05g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-297764-2.5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-297764-1.0g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033196-1g |
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
Enamine | EN300-297764-0.25g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-297764-1g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 1g |
$628.0 | 2023-09-06 | ||
Enamine | EN300-297764-5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 5g |
$1821.0 | 2023-09-06 | ||
Enamine | EN300-297764-0.1g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Ambeed | A1088850-1g |
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95% | 1g |
$655.0 | 2024-04-23 | |
Enamine | EN300-297764-0.5g |
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid |
1481803-04-6 | 95.0% | 0.5g |
$603.0 | 2025-03-19 |
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Letteratura correlata
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1481803-04-6 (5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid) Prodotti correlati
- 898366-49-9(5-(4-bromophenyl)(4-phenylpiperazin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 95876-21-4(4,5-Dimethoxy-2-(2-methoxy-2-oxoethyl)benzoic acid)
- 65189-98-2(Benzene, 1-(1-bromoethyl)-4-cyclohexyl-)
- 2549054-59-1(4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine)
- 1806963-63-2(6-Chloro-3-(difluoromethyl)-4-fluoro-2-iodopyridine)
- 2320683-37-0(2-(4-fluorophenyl)sulfanyl-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}acetamide)
- 2320860-45-3(methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate)
- 2228388-09-6(4-(3-methoxy-2-methylphenyl)-1H-imidazole)
- 10523-77-0(1-METHYL-1-CHLOROMETHYL CYCLOPROPANE)
- 451465-94-4(3-3-(4-ethylpiperazin-1-yl)-3-oxopropyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1481803-04-6)5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid

Purezza:99%
Quantità:1g
Prezzo ($):590.0